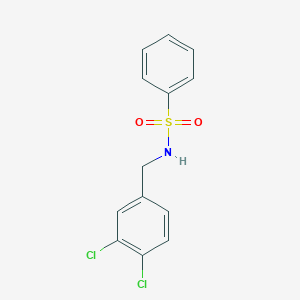

N-(3,4-dichlorobenzyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H11Cl2NO2S |

|---|---|

Molecular Weight |

316.2g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C13H11Cl2NO2S/c14-12-7-6-10(8-13(12)15)9-16-19(17,18)11-4-2-1-3-5-11/h1-8,16H,9H2 |

InChI Key |

RTDNBIZFOOFSBO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Therapeutic Potential of N-(3,4-dichlorobenzyl)benzenesulfonamide and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. This guide provides an in-depth exploration of a specific, yet under-documented derivative, N-(3,4-dichlorobenzyl)benzenesulfonamide, and leverages data from its close analogs to illuminate its potential synthesis, properties, and applications. While a dedicated CAS (Chemical Abstracts Service) number for N-(3,4-dichlorobenzyl)benzenesulfonamide is not readily found in major chemical databases, its structural components suggest a high potential for biological activity, warranting a detailed theoretical and comparative analysis.

This document will delve into the rational design of synthetic pathways, predict physicochemical properties, and discuss the potential therapeutic relevance of this compound, drawing heavily on established knowledge of its structural isomers and closely related molecules.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular structure is paramount for any chemical investigation. Here, we define the target molecule and its key isomers to prevent ambiguity.

Target Molecule: N-(3,4-dichlorobenzyl)benzenesulfonamide

-

Structure: A benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 3,4-dichlorobenzyl group.

-

Molecular Formula: C₁₃H₁₁Cl₂NO₂S

-

Molecular Weight: 316.20 g/mol

Key Isomer: N-benzyl-3,4-dichlorobenzenesulfonamide

-

Structure: A benzylamine core where the amine nitrogen is substituted with a 3,4-dichlorobenzenesulfonyl group.

-

Molecular Formula: C₁₃H₁₁Cl₂NO₂S

-

Molecular Weight: 316.20 g/mol

The positioning of the dichloro-substituents is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its reactivity and biological activity.

Table 1: Predicted Physicochemical Properties of N-(3,4-dichlorobenzyl)benzenesulfonamide

| Property | Predicted Value | Significance in Drug Development |

| LogP | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~54.6 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygens can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for binding to target proteins. |

Note: These values are estimations based on computational models and the properties of analogous structures.

Strategic Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide: A Proposed Protocol

The synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide can be logically approached through the well-established reaction between a benzenesulfonyl chloride and a primary amine. This nucleophilic substitution reaction is a robust and widely employed method for the formation of the sulfonamide bond.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Materials:

-

Benzenesulfonyl chloride

-

3,4-Dichlorobenzylamine

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzylamine (1.0 eq) in dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(3,4-dichlorobenzyl)benzenesulfonamide.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N-(3,4-dichlorobenzyl)benzenesulfonamide.

Potential Therapeutic Applications: Insights from Analogs

While specific biological data for N-(3,4-dichlorobenzyl)benzenesulfonamide is scarce in publicly available literature, the activities of its close analogs provide a strong foundation for predicting its therapeutic potential. The benzenesulfonamide scaffold is a known inhibitor of several key enzymes, and the dichlorobenzyl moiety can contribute significantly to binding affinity and selectivity.

Anticancer and Antiproliferative Properties

A structurally related analog, N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide , has demonstrated notable cytotoxic effects against various human cancer cell lines. Specifically, it has shown activity against breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The presence of the dichlorobenzyl group is considered a key contributor to this observed cytotoxicity. This suggests that N-(3,4-dichlorobenzyl)benzenesulfonamide could also exhibit antiproliferative activity.

The mechanism of action for many anticancer sulfonamides involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in pH regulation, promoting tumor cell survival and proliferation. The sulfonamide moiety can bind to the zinc ion in the active site of these enzymes, leading to their inhibition.

Diagram of Potential Anticancer Mechanism of Action

Caption: Potential inhibition of Carbonic Anhydrase IX in tumor cells.

Conclusion and Future Directions

N-(3,4-dichlorobenzyl)benzenesulfonamide represents a molecule of significant interest within the broader class of benzenesulfonamide-based compounds. While its specific characterization and biological evaluation are not yet extensively documented, this guide provides a robust framework for its synthesis and a compelling rationale for its investigation as a potential therapeutic agent, particularly in the realm of oncology.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic protocol should be executed to obtain a pure sample of the compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure.

-

Biological Screening: The synthesized compound should be screened against a panel of cancer cell lines to determine its antiproliferative activity.

-

Enzymatic Assays: Direct enzymatic assays against carbonic anhydrase isoforms (IX and XII) should be conducted to elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with varied substitution patterns on both the benzenesulfonamide and benzyl rings will be crucial for optimizing potency and selectivity.

By systematically exploring the chemistry and biology of N-(3,4-dichlorobenzyl)benzenesulfonamide, the scientific community can unlock its full therapeutic potential and contribute to the development of novel and effective treatments for a range of diseases.

References

As of the last update, a specific CAS number for N-(3,4-dichlorobenzyl)benzenesulfonamide was not found in publicly accessible databases. The information presented is based on established chemical principles and data from structurally related compounds.

The Biological Activity of N-(3,4-dichlorobenzyl)benzenesulfonamide Derivatives: A Synthetic and Mechanistic Overview

An In-depth Technical Guide:

This guide offers a comprehensive technical exploration into the synthesis, biological activities, and mechanistic underpinnings of N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it synthesizes current knowledge to provide a foundational understanding and practical framework for advancing research in this promising class of compounds.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its stability and tolerance in biological systems.[1] Its derivatives form the basis of numerous therapeutic agents, exhibiting a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] This versatility stems from the sulfonamide group's ability to act as a zinc-binding group, effectively inhibiting various metalloenzymes, and its capacity to be synthetically modified to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][3]

The strategic incorporation of specific substituents onto the core scaffold is a key principle in drug design. The N-(3,4-dichlorobenzyl) group is of particular interest. Halogenation, especially with chlorine, is a well-established strategy for enhancing the biological potency of drug candidates, often by increasing lipophilicity and improving interactions with target receptors.[4] Furthermore, the dichlorobenzyl moiety itself has been associated with antiseptic and antimicrobial properties, suggesting a synergistic potential when combined with the benzenesulfonamide core.[5]

This guide provides a detailed examination of N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives, focusing on their synthetic accessibility, diverse biological activities—with an emphasis on anticancer and antimicrobial applications—and the molecular mechanisms that drive their function.

Synthetic Pathways and Methodologies

The synthesis of N-(substituted)benzenesulfonamides is typically achieved through a robust and high-yielding nucleophilic substitution reaction. The foundational approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct.[3]

The general pathway for synthesizing the target N-(3,4-dichlorobenzyl)benzenesulfonamide scaffold is illustrated below. This process allows for the creation of a diverse library of compounds by varying the substituents on the benzenesulfonyl chloride precursor.

Caption: General Synthetic Workflow for N-(3,4-dichlorobenzyl)benzenesulfonamides.

Detailed Experimental Protocol: General Synthesis

A detailed, self-validating protocol for the synthesis of an N-(3,4-dichlorobenzyl)benzenesulfonamide derivative is provided in Section 5.1. This protocol includes steps for reaction setup, monitoring, workup, purification via recrystallization, and characterization.

Spectrum of Biological Activity

The combination of the benzenesulfonamide core and the dichlorobenzyl moiety suggests a strong potential for significant biological activity across several therapeutic areas.

Anticancer Activity

Benzenesulfonamides are well-documented anticancer agents.[6] Studies on related structures have shown that benzenesulfonamide-imidazole derivatives bearing a 3,4-dichloro substituent exhibit potent cytotoxic activity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[7] The presence of chlorine atoms on the phenyl ring is often correlated with increased antitumor potential.[4] The likely mechanism involves the inhibition of key enzymes that are overexpressed in tumors and the induction of cell cycle arrest.[2][6][8]

Antimicrobial Activity

The sulfonamide class of drugs originated as antibacterial agents, and this activity remains a prominent feature.[9][10] Numerous benzenesulfonamide derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10][11] The 3,4-dichlorobenzyl portion of the molecule is expected to contribute significantly to this effect. For instance, 2,4-dichlorobenzyl alcohol is a known mild antiseptic used to combat bacteria and viruses associated with throat infections.[5] This dual-functionality suggests that N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives could be effective antimicrobial agents.

Carbonic Anhydrase Inhibition

A primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of zinc-containing metalloenzymes crucial for various physiological processes. Certain isoforms, particularly CA IX and CA XII, are significantly upregulated in hypoxic tumors and contribute to cancer cell proliferation and survival.[2][12] The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. The "tail" of the inhibitor—in this case, the N-(3,4-dichlorobenzyl) group—extends into the active site cavity, and its interactions with nearby amino acid residues dictate the potency and isoform selectivity.[12]

Mechanistic Insights and Structure-Activity Relationships (SAR)

Primary Mechanism: Carbonic Anhydrase Inhibition

The interaction between a benzenesulfonamide inhibitor and the active site of carbonic anhydrase is a well-characterized mechanism. The process involves the displacement of a water/hydroxide ligand from the catalytic zinc ion by the sulfonamide group.

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.

Key Structure-Activity Relationship (SAR) Principles

The biological activity of these derivatives is governed by the interplay of their structural components:

-

The Sulfonamide Core: This is the essential zinc-binding pharmacophore responsible for the primary interaction with metalloenzyme targets like carbonic anhydrase.[3]

-

The N-Benzyl 'Tail': The size, lipophilicity, and electronic properties of the N-substituent are critical for determining potency and selectivity. Larger, more hydrophobic groups can form additional interactions within the enzyme's active site, often leading to increased inhibitory effects.[13]

-

Dichloro Substitution: The 3,4-dichloro pattern on the benzyl ring significantly increases the molecule's lipophilicity. This can enhance membrane permeability and improve binding in hydrophobic pockets of target proteins. The specific substitution pattern also influences the electronic distribution and conformational preferences of the entire "tail" region.[12]

Quantitative Data on Related Derivatives

To illustrate the impact of structural modifications, the following table summarizes the reported biological activities of various benzenesulfonamide derivatives from the literature.

| Compound Class/Derivative | Target Organism/Cell Line | Activity Type | Potency (MIC or IC₅₀) | Reference |

| Benzenesulfonamide-carboxamide (4h) | S. aureus | Antibacterial | MIC: 6.63 mg/mL | [10][14] |

| Benzenesulfonamide-carboxamide (4d) | E. coli | Antibacterial | MIC: 6.72 mg/mL | [10][14] |

| Benzenesulfonamide-carboxamide (4e) | A. niger | Antifungal | MIC: 6.28 mg/mL | [10][14] |

| Benzenesulfonamide-imidazole (3,4-dichloro substituted) | MDA-MB-231 (Breast Cancer) | Anticancer | IC₅₀: 20.5 µM | [7] |

| Diamide-based benzenesulfonamide | Carbonic Anhydrase IX | Enzyme Inhib. | High Selectivity | [2] |

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives.

Synthesis and Characterization Protocol

-

Reaction Setup: To a solution of 3,4-dichlorobenzylamine (1.0 mmol) in dry pyridine (5-10 mL) in a round-bottom flask, add the desired substituted benzenesulfonyl chloride (1.1 mmol) portion-wise while stirring at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 5-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture onto crushed ice (~50 g) and acidify to pH 5-6 with dilute HCl.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain the final compound.[9][15]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

-

Melting Point: Determine the melting point range.

-

Spectroscopy: Record Infrared (IR), Proton NMR (¹H NMR), and Carbon NMR (¹³C NMR) spectra.[1]

-

In Vitro Antimicrobial Assay (Broth Microdilution)

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in a 96-well microplate using appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ cfu/mL in each well.

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives represent a synthetically accessible and highly promising class of compounds with significant potential for development as anticancer and antimicrobial agents. Their activity is rooted in the proven efficacy of the benzenesulfonamide scaffold, enhanced by the specific electronic and steric properties of the N-(3,4-dichlorobenzyl) substituent. The inhibition of key metalloenzymes such as carbonic anhydrase appears to be a central mechanism of action, particularly relevant for oncology applications.

Future research in this area should focus on:

-

Library Synthesis: Expanding the library of derivatives by modifying the substitution pattern on the benzenesulfonyl ring to probe SAR more deeply.

-

Broad-Spectrum Screening: Evaluating lead compounds against a wider panel of cancer cell lines and microbial strains.

-

Mechanistic Elucidation: Moving beyond CA inhibition to investigate other potential molecular targets and signaling pathways, such as cell cycle regulation and apoptosis induction.[6]

-

In Vivo Evaluation: Advancing the most potent and selective compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space and biological potential of these derivatives, the scientific community can unlock new therapeutic opportunities for treating cancer and infectious diseases.

References

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PMC. [Link]

-

Demir Yazıcı, T., et al. (2022). Evaluation of some o-benzenedisulfonimido–sulfonamide derivatives as potent antimicrobial agents. DergiPark. [Link]

-

Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (n.d.). DeepDyve. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

StructureActivity Relationship of 2,4-DichloroN(3,5-Dichloro-4-(Quinolin-3-Yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPAR-Targeted. (n.d.). Amanote Research. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. Biol. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. [Link]

-

Synthesis of N-[(3,4-DICHLOROSTYRYL)SULFONYL]BENZAMIDINE. (n.d.). PrepChem.com. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

-

Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]

-

Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. [Link]

-

Shakuntala, K., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]

-

Alterio, V., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

-

da Costa, G. L. M., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]

-

Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]

-

Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ResearchGate. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.).

-

Casey, D. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]

-

View MeSH Trace. (n.d.). MeSH Trace. [Link]

-

Joshi, J. (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells [mdpi.com]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Engineering of N-(3,4-dichlorobenzyl)benzenesulfonamide

[1]

Executive Summary & Compound Profile

Compound: N-(3,4-dichlorobenzyl)benzenesulfonamide CAS Number: 91498-91-8 Molecular Formula: C₁₃H₁₁Cl₂NO₂S Molecular Weight: 316.20 g/mol [1]

This guide provides a technical framework for understanding, determining, and applying the solubility data of N-(3,4-dichlorobenzyl)benzenesulfonamide . As a sulfonamide derivative featuring a hydrophobic 3,4-dichlorobenzyl moiety, this compound exhibits distinct solubility behaviors critical for its synthesis, purification (recrystallization), and formulation in drug development.[1]

While specific mole-fraction datasets are often proprietary or sparse in open literature for this specific derivative, this guide establishes a predictive solubility profile based on structural analogues (e.g., N-benzylbenzenesulfonamide) and details the Gold Standard Experimental Protocols required to generate validation data.[1]

Structural Analysis & Solubility Prediction

The solubility of N-(3,4-dichlorobenzyl)benzenesulfonamide is governed by the competition between its polar sulfonamide core (

Predictive Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants of solvents, the compound follows a specific dissolution hierarchy.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt the sulfonamide H-bond network.[1] Ideal for reaction media.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | H-bond donor/acceptor capabilities solvate the |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Moderate | Good solvency for the aromatic rings; useful for solvent swapping and crystallization. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Negligible | Lack of polarity prevents disruption of crystal lattice energy. Used as anti-solvents.[1] |

| Aqueous | Water, Buffers (pH < 7) | Insoluble | Hydrophobic dichlorobenzyl group dominates. |

| Aqueous (Basic) | NaOH (aq) | Soluble | Deprotonation of the sulfonamide nitrogen ( |

Thermodynamic Driving Forces

The dissolution process is endothermic (

-

Lattice Energy: The presence of the 3,4-dichloro substitution increases crystal packing density compared to the unsubstituted benzyl analogue, potentially raising the melting point and lowering solubility in non-polar solvents.[1]

-

Solvation Enthalpy: In polar solvents, the exothermic solvation of the sulfonamide moiety compensates for the energy required to break the crystal lattice.

Experimental Protocols (Self-Validating Systems)

To generate precise solubility data (Mole Fraction,

Protocol A: Isothermal Saturation (Gravimetric)

Objective: Determine equilibrium solubility at temperatures

-

Preparation: Add excess N-(3,4-dichlorobenzyl)benzenesulfonamide solid to 50 mL of the target solvent in a double-jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at constant temperature (controlled by a circulating water bath, accuracy

) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

-

Quantification:

Protocol B: Dynamic Laser Monitoring (Fast-Screening)

For rapid determination of the metastable zone width (MSZW) during crystallization design.[1]

Thermodynamic Modeling & Correlation

Experimental data must be correlated to smooth errors and predict solubility at unmeasured temperatures.[1]

Modified Apelblat Equation

This semi-empirical model is most accurate for sulfonamides in pure solvents.[1]

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Validation: A Relative Average Deviation (RAD)

indicates a valid model.[1]

van't Hoff Equation

Used to determine thermodynamic properties (

Synthesis & Purification Workflow

The solubility profile directly dictates the synthesis and purification strategy.

Synthesis (Schotten-Baumann Reaction)

Reaction: Benzenesulfonyl chloride + 3,4-Dichlorobenzylamine

Figure 1: Synthesis and purification workflow.[1] The recrystallization step relies on the high temperature coefficient of solubility in Ethanol/Water mixtures.[1]

Recrystallization Strategy

-

Solvent Selection: Ethanol/Water (80:20 v/v) is optimal.[1]

-

Alternative: Toluene can be used for anhydrous recrystallization, exploiting the steep solubility curve typical of aromatic sulfonamides in aromatic solvents.

References

-

Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents."[2] Journal of Chemical & Engineering Data, 2014. Link (Foundational thermodynamics for sulfonamide class).[1]

-

BenchChem. "Solubility Profile of N-benzylbenzenesulfonamide Derivatives." Technical Data Repository. Link (Structural analogue data).[1]

-

PubChem. "Compound Summary: N-(3,4-Dichlorobenzyl)benzenesulfonamide (CAS 91498-91-8)."[1] Link

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] (Source of the Apelblat Model).[1][3][4]

-

CymitQuimica. "N-(Phenylsulfonyl)benzenesulfonamide and Analogues." Link (Chemical properties of related sulfonyl compounds).

Strategic Development Guide: N-Substituted Benzenesulfonamide Derivatives

Executive Summary

The benzenesulfonamide pharmacophore (

This technical guide dissects the structural logic required to design

Structural Basis & Synthetic Logic

The biological activity of benzenesulfonamides is governed by the substitution pattern on the sulfonamide nitrogen (

The "Tail Approach" for Selectivity

Classic inhibitors like acetazolamide are pan-inhibitors, causing systemic side effects. To achieve selectivity for tumor-associated isoforms (CA IX/XII), we utilize the "Tail Approach" :

-

The Zinc Binder (ZBG): The unsubstituted sulfonamide moiety (

) coordinates to the Zn(II) ion in the active site. -

The Linker: A spacer that spans the enzyme's hydrophobic pocket.

-

The Tail: An

-substituted moiety that interacts with the specific amino acid residues at the entrance of the active site (which vary significantly between isoforms).

Synthetic Workflow (General Protocol)

The synthesis generally relies on nucleophilic attack of a primary or secondary amine on a sulfonyl chloride.

Primary Therapeutic Vector: Hypoxic Oncology (CA IX/XII)

Target: Carbonic Anhydrase IX (CA IX) and XII (CA XII).[1] Mechanism: pH Regulation in Hypoxia.[1][2]

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, these cells overexpress HIF-1

-

Intracellular: CA IX helps neutralize intracellular pH (pHi), preventing apoptosis.

-

Extracellular: CA IX acidifies the extracellular space (pHe), activating proteases (MMPs) that degrade the extracellular matrix, facilitating metastasis .

Benchmark Compound: SLC-0111

SLC-0111 (in Phase Ib/II trials) represents the gold standard for this class. It is a ureido-substituted benzenesulfonamide.[3]

-

Selectivity: It inhibits CA IX (

nM) and CA XII ( -

Clinical Status: Currently tested in combination with gemcitabine for metastatic Pancreatic Ductal Adenocarcinoma (PDAC).

Mechanism of Action Diagram

Emerging Therapeutic Vectors

Neuro-Oncology: TrkA Inhibition (Glioblastoma)

Recent studies (2023) identified

-

Compound AL106: A hydrazinyl-benzenesulfonamide derivative.[4][5]

-

Potency:

-

Mechanism: Hydrophobic interaction with Tyr359 and Ser371 in the TrkA pocket.[5]

Antimicrobial Resistance: Bacterial CAs

Bacteria encode distinct CA classes (

-

Target: Vibrio cholerae and Mycobacterium abscessus.

-

Strategy: Halogenated benzenesulfonamides (e.g., 4-fluoro or 4-chloro substitution) increase lipophilicity, aiding penetration of the bacterial cell wall.

Comparative Data Analysis

The following table contrasts the inhibition constants (

| Compound | Target | Selectivity Profile | Clinical/Research Status | |

| Acetazolamide | Pan-CA (I, II, IX, XII) | Poor (Systemic side effects) | FDA Approved (Glaucoma/Altitude Sickness) | |

| SLC-0111 | hCA IX / XII | High (>100x vs hCA I) | Phase Ib/II (Metastatic PDAC) | |

| AL106 | TrkA (Glioblastoma) | Moderate (U87 cells) | Preclinical (2023 Discovery) | |

| Compound 9c | V. cholerae CA | High (vs Human CAs) | Preclinical Antibacterial |

Experimental Protocols

Synthesis of N-Substituted Benzenesulfonamides

A standardized protocol for generating "Tail" derivatives.

-

Preparation: Charge a round-bottom flask with the specific amine (1.0 eq) and dissolve in anhydrous THF or DMF.

-

Activation: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise add the substituted benzenesulfonyl chloride (1.0 eq) dissolved in minimal THF.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation Point: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the sulfonyl chloride spot.

-

-

Workup: Quench with ice water. If solid precipitates, filter and wash with dilute HCl (to remove unreacted amine) and water. If oil forms, extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Validation Assay: CA Esterase Activity

A bench-top spectrophotometric assay to determine inhibition constant (

-

Principle: CA catalyzes the hydrolysis of p-Nitrophenyl Acetate (p-NPA) to p-nitrophenol (yellow, absorbs at 348 nm). Inhibitors decrease the rate of yellow color formation.

-

Reagents:

-

Buffer: 50 mM Tris-SO4 (pH 7.6).

-

Substrate: 3 mM p-NPA in acetone (freshly prepared).

-

Enzyme: Recombinant hCA IX or hCA II.

-

-

Protocol:

-

In a 96-well plate, add 140

L Buffer and 20 -

Add 20

L of Inhibitor (DMSO stock, varying concentrations). Incubate 15 min at 25°C. -

Add 20

L Substrate (p-NPA) to initiate reaction. -

Measurement: Monitor Absorbance at 348 nm every 30 seconds for 15 minutes using a kinetic microplate reader.

-

Analysis: Plot initial velocity (

) vs. Inhibitor concentration to determine

-

References

-

Supuran, C. T., & Capasso, C. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[6] Journal of Medicinal Chemistry. Link

-

McDonald, P. C., et al. (2020).[1] The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

ClinicalTrials.gov. (2021). Phase 1b Study of SLC-0111 in Combination With Gemcitabine in Metastatic Pancreatic Ductal Adenocarcinoma.[2] Identifier: NCT03450018. Link

-

Al-Wahaibi, L. H., et al. (2023).[7] Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.[4][5] International Journal of Molecular Sciences. Link

-

Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the

-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Signalchem LifeScience [signalchemlifesciences.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for N-(3,4-dichlorobenzyl)benzenesulfonamide: An Application Note

Abstract

This document provides a comprehensive guide for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from commercially available reagents: benzenesulfonyl chloride and 3,4-dichlorobenzylamine. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and purification.

Introduction

Sulfonamides are a critical class of organic compounds characterized by the –SO₂NR₂ functional group.[1] This moiety is a key pharmacophore in a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and anticancer activities.[2][3] The synthetic versatility of sulfonamides allows for the systematic modification of their structure to fine-tune their biological and physical properties. The target molecule, N-(3,4-dichlorobenzyl)benzenesulfonamide, incorporates a dichlorinated aromatic ring, which can significantly influence its lipophilicity and binding interactions with biological targets.

The synthesis described herein follows the classical and most direct approach: the reaction of a sulfonyl chloride with an amine.[1][4] This nucleophilic substitution reaction is highly reliable and provides a straightforward route to the desired product.

Synthesis Scheme

The overall reaction for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide is depicted below:

Figure 1. Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide from benzenesulfonyl chloride and 3,4-dichlorobenzylamine.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Cat. No. |

| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich | 134604 |

| 3,4-Dichlorobenzylamine | 98% | Alfa Aesar | A14371 |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 270970 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | A144-500 |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | --- |

| Brine | Saturated NaCl solution | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | M7506 |

| Ethanol | 95% | --- | --- |

| Round-bottom flask (100 mL) | --- | --- | --- |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Dropping funnel | --- | --- | --- |

| Separatory funnel | --- | --- | --- |

| Rotary evaporator | --- | --- | --- |

| Buchner funnel and filter paper | --- | --- | --- |

| Melting point apparatus | --- | --- | --- |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzylamine (1.00 g, 5.68 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (0.55 mL, 6.82 mmol, 1.2 eq.) at room temperature. The pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (0.73 mL, 5.68 mmol, 1.0 eq.) in 10 mL of anhydrous DCM.[5] Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess pyridine, 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and 20 mL of brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimum amount of boiling 95% ethanol.[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of N-(3,4-dichlorobenzyl)benzenesulfonamide.

-

Expected Yield and Purity

-

Yield: 75-85%

-

Appearance: White crystalline solid

-

Purity (by NMR): >95%

Workflow and Mechanism

Experimental Workflow Diagram

The overall experimental procedure is summarized in the following workflow diagram.

Caption: Experimental workflow for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide.

Reaction Mechanism

The formation of the sulfonamide bond proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[8] The mechanism is analogous to nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dichlorobenzylamine acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.

-

Deprotonation: The added base, pyridine, deprotonates the nitrogen atom to yield the final neutral sulfonamide product and pyridinium hydrochloride.

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. eurjchem.com [eurjchem.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

Application Note & Protocol: Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, a key intermediate in pharmaceutical research and drug development. The protocol details the nucleophilic substitution reaction between benzenesulfonyl chloride and 3,4-dichlorobenzylamine. We delve into the underlying reaction mechanism, critical experimental parameters, a step-by-step laboratory procedure, and essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful, high-yield synthesis. The methodology emphasizes safety, reproducibility, and control over common side reactions, establishing a self-validating system for producing the target sulfonamide.

Introduction & Mechanistic Rationale

Sulfonamides are a vital class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibacterial "sulfa drugs," diuretics, and anticonvulsants.[1] Their synthesis is a fundamental transformation in organic chemistry. The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and widely employed method for constructing the sulfonamide bond.[2]

The core of this synthesis is a nucleophilic acyl-type substitution at the electrophilic sulfur center of benzenesulfonyl chloride.[3] The primary amine, 3,4-dichlorobenzylamine, acts as the nucleophile, attacking the sulfur atom. This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.

Reaction Scheme:

The choice of base, solvent, and temperature are critical parameters that dictate the reaction's efficiency and selectivity, particularly in preventing common side reactions such as hydrolysis of the sulfonyl chloride and di-sulfonylation of the primary amine.[4][5]

Experimental Considerations & Parameter Optimization

Achieving a high yield of the desired mono-sulfonamide product requires careful control over several key variables. The rationale behind these choices is crucial for both success and troubleshooting.

-

Reagent Purity and Stoichiometry: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[6] Using a fresh or purified bottle is paramount. All solvents and glassware must be anhydrous to prevent the formation of benzenesulfonic acid, a polar byproduct that can complicate purification.[4] A slight excess of the amine or a 1:1 molar ratio is typically used. The most critical factor is the controlled, slow addition of the sulfonyl chloride to prevent localized high concentrations that could lead to the di-sulfonylation of the amine.[5]

-

Solvent Selection: Anhydrous aprotic solvents are the standard for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices as they readily dissolve the reactants and do not contain reactive protons that could consume the sulfonyl chloride.[5]

-

Base Selection: A non-nucleophilic organic base is required to scavenge the HCl byproduct. Tertiary amines such as triethylamine (TEA) or pyridine are commonly used.[4][7] Typically, 1.1 to 1.5 molar equivalents of the base are sufficient to ensure complete neutralization of the acid formed.

-

Temperature Control: The reaction is often highly exothermic. It is critical to initiate the reaction at a low temperature (0 °C) by adding the benzenesulfonyl chloride solution dropwise to the amine solution.[5] This practice serves two purposes: it safely dissipates the heat of reaction and it minimizes the rate of potential side reactions, thereby enhancing selectivity for the desired product. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide on a 10 mmol scale.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3,4-Dichlorobenzylamine | C₇H₇Cl₂N | 176.04 | 10.0 | 1.0 | 1.76 g |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 10.0 | 1.0 | 1.32 mL (1.77 g) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.2 | 1.67 mL (1.21 g) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

| Deionized Water | H₂O | 18.02 | - | - | ~200 mL |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | ~20 mL |

| Saturated NaCl (Brine) | NaCl | 58.44 | - | - | ~20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (50 mL)

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for recrystallization or flash column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzylamine (1.76 g, 10.0 mmol).

-

Solvent and Base Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.67 mL, 12.0 mmol). Stir the mixture under a nitrogen atmosphere until all solids dissolve.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Reagent Addition: In a separate dry flask, dissolve benzenesulfonyl chloride (1.32 mL, 10.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of deionized water, and finally 20 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(3,4-dichlorobenzyl)benzenesulfonamide.[8]

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Experimental workflow for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide.

Safety Precautions

Benzenesulfonyl chloride is a hazardous chemical and must be handled with extreme care.

-

Corrosive: Causes severe skin burns and eye damage.[9]

-

Lachrymator: Fumes are highly irritating to the eyes and respiratory system.[10]

-

Water Reactive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[6]

Mandatory Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[11]

-

Eye Protection: Chemical safety goggles and a face shield are required at all times.[11][12]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use and replace them immediately if contaminated or punctured.[11]

-

Skin Protection: A chemical-resistant lab coat or apron must be worn.[11]

-

Spill & Emergency: Keep an emergency eyewash and safety shower readily accessible. In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For spills, neutralize with a dilute alkaline solution like sodium carbonate before cleanup.[12]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of benzenesulfonyl chloride.[4]2. Inactive amine (e.g., protonated salt form). | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere.2. Ensure the free base of the amine is used. If starting from a hydrochloride salt, an additional equivalent of base is needed. |

| Di-sulfonylation Product Observed | 1. High localized concentration of sulfonyl chloride.2. Reaction temperature too high.[5] | 1. Add the sulfonyl chloride solution slowly and dropwise to the amine solution with vigorous stirring.2. Maintain the reaction temperature at 0 °C during the addition. |

| Benzenesulfonic Acid in Product | Presence of water in the reaction mixture.[4] | Follow anhydrous procedures strictly. During workup, a wash with a mild base (e.g., saturated NaHCO₃) can help remove the acidic byproduct, but this may affect product solubility. |

| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction stoichiometry and conditions. For purification, if recrystallization is ineffective, flash column chromatography is the recommended alternative. |

References

- Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.

- Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.

- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.

- CDH Fine Chemical. Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%.

- JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Benchchem. Technical Support Center: Sulfonylation of Primary Amines.

- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.

-

Gowda, B. T., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1640. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Microwave assisted N-sulfonylation of amines and O-sulfonylation of phenols. RSC Advances.

-

Taylor & Francis Online. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nj.gov [nj.gov]

- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes & Protocols: A Researcher's Guide to the N-Alkylation of Benzenesulfonamides

Abstract

The N-alkylation of benzenesulfonamides is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development. The resulting N-substituted sulfonamides are prevalent scaffolds in a vast array of therapeutic agents due to their unique chemical properties and ability to engage in critical biological interactions.[1][2] This guide provides an in-depth exploration of the primary methodologies for achieving this transformation. We will dissect the mechanistic underpinnings, provide field-proven protocols, and offer insights into experimental design, from classical approaches using alkyl halides to modern, atom-economical catalytic systems. This document is intended for researchers and scientists seeking both a theoretical understanding and a practical framework for synthesizing N-alkylated benzenesulfonamides.

Core Principles: Understanding the Sulfonamide Nitrogen

The synthetic accessibility of N-alkylated sulfonamides hinges on the chemical nature of the sulfonamide proton (N-H). The strongly electron-withdrawing sulfonyl group (SO₂) renders the attached nitrogen proton significantly acidic, with a pKa typically in the range of 10-11. This acidity is the key to the most common N-alkylation strategy: deprotonation to form a nucleophilic sulfonamidate anion, which then reacts with a suitable electrophile.

The primary challenge in this process is controlling the regioselectivity of the alkylation. The sulfonamidate anion is an ambident nucleophile, possessing electron density on both the nitrogen and oxygen atoms. While N-alkylation is generally favored thermodynamically, O-alkylation can occur as a competing side reaction, leading to the formation of sulfonate imidates. The choice of base, solvent, counter-ion, and electrophile all play a critical role in directing the reaction toward the desired N-alkylated product.

Key Methodologies for N-Alkylation

Several robust methods exist for the N-alkylation of benzenesulfonamides. The choice of method depends on the specific substrate, the desired complexity of the product, and considerations such as atom economy and functional group tolerance.

Method 1: Classical Alkylation with Halides & Sulfonates

This approach is the most traditional and is analogous to the Williamson ether synthesis.[3][4] It involves the deprotonation of the sulfonamide with a suitable base, followed by a nucleophilic substitution (Sₙ2) reaction with an electrophile like an alkyl halide or an alkyl sulfonate (e.g., tosylate, mesylate).

Causality Behind Experimental Choices:

-

Electrophile: Primary and benzylic halides are ideal substrates as they are highly susceptible to Sₙ2 attack.[5] Secondary halides may also be used, but risk competing E2 elimination reactions. Tertiary halides are generally unsuitable and will primarily lead to elimination. Alkyl sulfonates (tosylates, mesylates) are excellent alternatives to halides as they possess highly effective leaving groups.

-

Base Selection: The choice of base is critical.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base. Cesium carbonate (Cs₂CO₃) is often superior, a phenomenon known as the "cesium effect," where the large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive sulfonamidate anion.[6][7][8] This often results in higher yields and faster reaction times, even at lower temperatures.[9]

-

Organic Bases (DBU): Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective for deprotonation without competing in the alkylation step.[10][11]

-

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used as they effectively solvate the cation while leaving the anion reactive.

Workflow: Classical N-Alkylation

Caption: General workflow for classical N-alkylation of benzenesulfonamides.

Protocol 2.1: General Procedure for N-Alkylation using Cesium Carbonate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzenesulfonamide (1.0 eq.), cesium carbonate (1.5 - 2.0 eq.), and a suitable solvent (e.g., acetonitrile or DMF, ~0.2-0.5 M).

-

Addition of Electrophile: Add the alkyl halide or sulfonate (1.1 - 1.2 eq.) to the suspension.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting sulfonamide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-alkyl benzenesulfonamide.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for N-alkylation that utilizes an alcohol as the alkylating agent.[12] This reaction proceeds under mild, typically neutral conditions and is renowned for its reliability. It involves the in-situ activation of the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[13][14]

Causality Behind Experimental Choices:

-

Mechanism: The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This betaine then deprotonates the sulfonamide. The resulting sulfonamidate anion displaces the activated hydroxyl group (now an oxyphosphonium salt, a superb leaving group) of the alcohol in an Sₙ2 fashion.

-

Key Advantage: A significant feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereospecific synthesis.

-

Drawbacks: The primary drawback is its poor atom economy. The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazide derivative as byproducts, which must be removed during purification.

Protocol 2.2: General Procedure for Mitsunobu N-Alkylation

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzenesulfonamide (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent (e.g., THF or DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.2 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. The byproducts (triphenylphosphine oxide and the dihydrazide) can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether) or by chromatography.

-

Purification: Purify the crude residue by flash column chromatography to isolate the desired N-alkylated sulfonamide.

Method 3: Catalytic Borrowing Hydrogen (BH) Alkylation

Borrowing Hydrogen (BH) catalysis represents a modern, highly atom-economical approach to N-alkylation.[15] This method also uses alcohols as the alkylating agent but employs a transition-metal catalyst (commonly based on Ru, Ir, or Mn) to facilitate the transformation.[16][17][18]

Causality Behind Experimental Choices:

-

Mechanism: The catalytic cycle is a multi-step process:

-

The metal catalyst oxidizes the alcohol to an aldehyde by "borrowing" two hydrogen atoms, forming a metal-hydride species.

-

The aldehyde condenses with the sulfonamide to form an N-sulfonylimine intermediate, releasing a molecule of water.

-

The metal-hydride species then reduces the imine intermediate, "returning" the borrowed hydrogen atoms to form the final N-alkylated product and regenerating the active catalyst.

-

-

Key Advantage: This method is exceptionally "green" as the only byproduct is water. It avoids the use of stoichiometric activating agents or leaving groups.[17]

-

Catalyst & Conditions: The reaction typically requires heating (100-150 °C) and a catalytic amount of a base (e.g., K₂CO₃) to facilitate the process. The choice of catalyst is crucial for efficiency and substrate scope.[17][19]

Diagram: Catalytic Cycle for Borrowing Hydrogen N-Alkylation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pure.psu.edu [pure.psu.edu]

- 13. Sci-Hub. ChemInform Abstract: Mitsunobu Reactions of N‐Alkyl and N‐Acyl Sulfonamides. An Efficient Route to Protected Amines. / ChemInform, 1990 [sci-hub.box]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 16. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ionike.com [ionike.com]

Application Note: Rapid and Efficient Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide via Microwave Irradiation

Abstract

This application note provides a comprehensive guide for the microwave-assisted synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery programs. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the process. This guide is tailored for researchers, scientists, and professionals in drug development, offering a robust and efficient protocol that leverages the advantages of microwave-assisted organic synthesis (MAOS).

Introduction: The Significance of Sulfonamides and the Advent of Microwave Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The N-substituted sulfonamides, in particular, are crucial scaffolds in the design of targeted therapies[4][5]. The classical synthesis of these compounds often involves the reaction of a sulfonyl chloride with a primary or secondary amine, a method that can be time-consuming and may require harsh reaction conditions[3][6].

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative to conventional heating methods[7][8][9]. Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, along with improved yields and purer products[8][10][11][12]. This rapid and uniform heating is a consequence of the interaction of microwaves with polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction[7][8][13].

This application note details a validated protocol for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, demonstrating the practical application and benefits of MAOS in the rapid generation of medicinally relevant scaffolds.

The Science Behind the Synthesis: Reaction Mechanism

The synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide from benzenesulfonyl chloride and 3,4-dichlorobenzylamine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom[6]. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dichlorobenzylamine (176 mg, 1.0 mmol).

-

Solvent and Base Addition: Dissolve the amine in dichloromethane (DCM, 4 mL) and then add triethylamine (0.21 mL, 1.5 mmol).

-

Addition of Sulfonyl Chloride: To the stirred solution, add benzenesulfonyl chloride (0.13 mL, 1.0 mmol) dropwise.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with an initial microwave power of 100 W.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with DCM (20 mL).

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from ethanol/water or column chromatography on silica gel can be employed.

Data and Expected Results

The microwave-assisted protocol typically affords the desired product in high yield and purity within a short reaction time.

| Parameter | Value |

| Reaction Time | 10 minutes |

| Temperature | 100 °C |

| Microwave Power (initial) | 100 W |

| Expected Yield | >90% |

| Appearance | White to off-white solid |

Characterization Data

The structure of the synthesized N-(3,4-dichlorobenzyl)benzenesulfonamide can be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.85-7.83 (m, 2H), 7.58-7.54 (m, 1H), 7.49-7.45 (m, 2H), 7.30 (d, J = 8.2 Hz, 1H), 7.23 (d, J = 2.0 Hz, 1H), 6.98 (dd, J = 8.2, 2.0 Hz, 1H), 5.25 (t, J = 6.0 Hz, 1H, NH), 4.16 (d, J = 6.0 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 139.5, 137.8, 133.1, 132.8, 131.2, 130.6, 129.8, 129.1, 128.0, 127.1, 46.5.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₁Cl₂NO₂S [M+H]⁺: 316.0, found: 316.1.

Troubleshooting and Key Considerations

-

Low Yield: Ensure all reagents are pure and anhydrous. The triethylamine should be freshly distilled. Confirm the microwave reactor is functioning correctly and reaching the set temperature.

-

Incomplete Reaction: Increase the reaction time in increments of 5 minutes or slightly increase the temperature.

-

Side Products: The formation of di-sulfonated amine is a potential side reaction, though less likely under these controlled conditions. Maintaining the stoichiometry is important.

Conclusion

This application note presents a rapid, efficient, and high-yielding protocol for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide using microwave irradiation. The described method significantly reduces reaction time compared to conventional heating, aligning with the principles of green chemistry by minimizing energy consumption. The detailed protocol and mechanistic insights provide a solid foundation for researchers to synthesize this and other N-substituted sulfonamides for applications in drug discovery and medicinal chemistry.

References

-

Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

-

PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

-

SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

-

ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. [Link]

-

Taylor & Francis Online. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. [Link]

-

Royal Society of Chemistry. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

-

BEPLS. (n.d.). Microwave Synthesis of N-Alkyl Aromatic Amines from p – Toluene Sulphonamide in Presence of Phase Transfer Catalyst. [Link]

-

Scribd. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]

-

Ingenta Connect. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. [Link]

-

Scientific Research Publishing. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. [Link]

-

PMC. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. [Link]

-

Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

-